N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (hereafter referred to by its full IUPAC name) is a 1,3,4-thiadiazole derivative characterized by a piperidin-1-yl-substituted ethylthio chain at the 5-position of the thiadiazole ring and a 3-phenylpropanamide group at the 2-position. Its structural complexity combines a lipophilic piperidine moiety with a phenylpropanamide chain, which may influence its pharmacokinetic properties and target binding affinity.
Properties
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c23-15(10-9-14-7-3-1-4-8-14)19-17-20-21-18(26-17)25-13-16(24)22-11-5-2-6-12-22/h1,3-4,7-8H,2,5-6,9-13H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKCEHLCWLMDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₃₁N₅O₂S
- Molecular Weight : 375.5 g/mol
- CAS Number : 847402-79-3
The structure includes a thiadiazole ring and a piperidine moiety, which are known for conferring various biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and piperidine groups exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, a series of thiazole derivatives were synthesized and tested for their activity against various bacterial strains. The results demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
2. Anti-inflammatory Activity
Thiadiazole derivatives have shown promise as anti-inflammatory agents. In particular, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For example, compounds with similar structural features have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Thiadiazole Derivatives as RORγt Inhibitors
A study on thiazole derivatives demonstrated their ability to inhibit RORγt, a nuclear receptor implicated in autoimmune diseases. The synthesized compounds displayed high binding affinity and were effective in reducing Th17 cell differentiation in vitro and in vivo . This mechanism suggests potential therapeutic applications in treating conditions like multiple sclerosis and rheumatoid arthritis.
Case Study 2: In Vivo Efficacy in Autoimmune Models
In vivo studies using mouse models of experimental autoimmune encephalomyelitis (EAE) showed that specific thiadiazole derivatives could significantly reduce disease severity. These findings underscore the therapeutic potential of these compounds in managing autoimmune disorders .
Data Tables
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory processes.
- Modulation of Gene Expression : Interaction with nuclear receptors like RORγt can lead to altered expression of genes involved in immune response.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables researchers to explore new chemical reactions and develop novel materials.
Synthetic Pathways
The synthesis typically involves multi-step reactions including:
- Formation of Thiadiazole Ring : Utilizing condensation reactions involving thioketones.
- Piperidine Introduction : Achieved through nucleophilic substitution reactions.
- Amide Coupling : Final coupling with acyl chlorides to form the target compound.
Biology
Biologically, this compound may exhibit significant pharmacological properties. Its structural resemblance to known bioactive molecules suggests potential as an enzyme inhibitor or receptor modulator.
Research indicates that compounds with similar structures have shown:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been tested for their ability to reduce inflammation in vivo.
Medicine
In medicine, the compound's ability to interact with specific biological targets makes it a candidate for drug development. It could be particularly relevant in:
- Oncology : Investigating its role in inhibiting tumor growth.
- Infectious Diseases : Exploring its effectiveness against pathogens.
Case Studies
Several studies have reported on derivatives of thiadiazole compounds demonstrating anti-cancer properties through mechanisms such as apoptosis induction in cancer cells.
Industry
Industrially, this compound can be utilized in developing new materials with specific characteristics. Potential applications include:
- Polymer Production : As an additive to enhance material properties.
- Coatings : Providing protective qualities due to its chemical structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 1,3,4-Thiadiazole Derivatives
The compound shares a core 1,3,4-thiadiazole scaffold with multiple analogs, differing in substituents at the 2- and 5-positions. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The 3-phenylpropanamide chain introduces steric bulk compared to simpler benzamide derivatives (e.g., 7a-7l), which may affect binding pocket interactions .
Synthetic Yields :
- Derivatives with bulkier substituents (e.g., benzylthio in 5h) show higher yields (88%) compared to smaller groups (e.g., methylthio in 5f: 79%), suggesting steric or electronic stabilization during synthesis .
Biological Activity :
Pharmacological Potential vs. Structural Analogs
- Kinase Inhibition: The piperidin-1-yl and phenylpropanamide groups in the target compound may confer selectivity for CDK5/p25 over other kinases, as seen in similar ATP non-competitive inhibitors .
- Acetylcholinesterase (AChE) Activity : While benzamide derivatives (7a-7l) show AChE inhibition, the target compound’s larger substituents may redirect its therapeutic profile toward kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
